2-(3-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(3-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride, to yield the desired pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 2-(3-chlorophenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 2-(4-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
The uniqueness of 2-(3-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific substitution pattern. The presence of both 3-chlorophenyl and 3,4-dimethylphenyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H15ClN6 |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-10-(3,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H15ClN6/c1-12-6-7-16(8-13(12)2)27-19-17(10-23-27)20-24-18(25-26(20)11-22-19)14-4-3-5-15(21)9-14/h3-11H,1-2H3 |
InChI Key |
WZPVSRBORZZMHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
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